2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest often involves multi-step reactions, starting from basic heterocyclic compounds. For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate showcases a method that could potentially be adapted for our compound (Ge et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole and oxadiazole rings can be analyzed using various spectroscopic techniques. Ge et al. (2014) characterized their compounds using IR, (1)H NMR, HRMS, and UV-vis absorption, which are essential tools in confirming the structure of synthesized compounds. These techniques could similarly be applied to analyze "2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide".
Chemical Reactions and Properties
The chemical reactions involving pyrazole and oxadiazole derivatives often include cyclization, substitution, and condensation reactions. For instance, the synthesis and study of bis-1,3,4-oxadiazoles and bis-pyrazoles derivatives involve cyclization reactions that could be relevant for understanding the chemical reactions of our compound of interest (Purohit et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. The crystal structure analysis provides insights into the arrangement of molecules in the solid state and their interaction, which can influence the compound's solubility and stability. For example, Hao et al. (2010) detailed the crystal structure of a pyrazole derivative, offering a precedent for studying the physical properties of "this compound" (Hao et al., 2010).
特性
IUPAC Name |
2-pyrazol-1-yl-N-[[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-2-12(20-7-4-6-17-20)15(21)16-10-13-18-14(22-19-13)9-11-5-3-8-23-11/h3-8,12H,2,9-10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVXNZDEDKMHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NOC(=N1)CC2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。